molecular formula C33H37NO B14648948 1-Propanol, 3-(bis(3,3-diphenylpropyl)amino)- CAS No. 52017-07-9

1-Propanol, 3-(bis(3,3-diphenylpropyl)amino)-

Katalognummer: B14648948
CAS-Nummer: 52017-07-9
Molekulargewicht: 463.7 g/mol
InChI-Schlüssel: YHXUXVOYEHPUKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanol, 3-(bis(3,3-diphenylpropyl)amino)- is a complex organic compound known for its unique structure and properties It is characterized by the presence of a propanol backbone with a bis(3,3-diphenylpropyl)amino group attached to the third carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanol, 3-(bis(3,3-diphenylpropyl)amino)- typically involves the reaction of 3-aminopropanol with bis(3,3-diphenylpropyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-Propanol, 3-(bis(3,3-diphenylpropyl)amino)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

1-Propanol, 3-(bis(3,3-diphenylpropyl)amino)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Propanol, 3-(bis(3,3-diphenylpropyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-1-propanol: A simpler analog with a similar propanol backbone but without the bis(3,3-diphenylpropyl)amino group.

    Propanolamine: Another related compound with different substituents on the propanol backbone.

Uniqueness

1-Propanol, 3-(bis(3,3-diphenylpropyl)amino)- is unique due to its complex structure and the presence of the bis(3,3-diphenylpropyl)amino group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

52017-07-9

Molekularformel

C33H37NO

Molekulargewicht

463.7 g/mol

IUPAC-Name

3-[bis(3,3-diphenylpropyl)amino]propan-1-ol

InChI

InChI=1S/C33H37NO/c35-27-13-24-34(25-22-32(28-14-5-1-6-15-28)29-16-7-2-8-17-29)26-23-33(30-18-9-3-10-19-30)31-20-11-4-12-21-31/h1-12,14-21,32-33,35H,13,22-27H2

InChI-Schlüssel

YHXUXVOYEHPUKL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CCN(CCCO)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.